2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10(2)17-15(21)9-20-8-13(16-19-18-11(3)22-16)12-6-4-5-7-14(12)20/h4-8,10H,9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWBTRARYQIYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Functionalization
The indole moiety is typically synthesized via the Fischer indole synthesis or transition-metal-catalyzed cyclization. For this compound, 3-substituted indole derivatives are critical. A modified approach involves:
5-Methyl-1,3,4-oxadiazole Ring Construction
The oxadiazole ring is formed via cyclodehydration of acylhydrazides. Key steps include:
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Reaction of indole-3-carboxylic acid hydrazide with acetic anhydride to form the corresponding diacylhydrazide.
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Cyclization using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at reflux temperatures (80–100°C), yielding the 5-methyl-1,3,4-oxadiazole motif.
Optimization Note: SOCl₂ achieves higher yields (78–82%) compared to POCl₃ (65–70%) due to superior leaving-group properties.
Acetamide Side-Chain Introduction
N-Alkylation of Indole
The introduction of the acetamide group at the indole 1-position involves:
Amidation with Isopropylamine
The carboxylic acid intermediate is converted to the acetamide via:
-
Activation with thionyl chloride to form the acyl chloride.
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Reaction with isopropylamine in dichloromethane (DCM) at room temperature, yielding the target acetamide (85–90% purity).
Integrated Synthesis Pathways
Sequential Route (Indole → Oxadiazole → Acetamide)
Convergent Route (Modular Assembly)
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Module A: Prepare 3-(5-methyl-1,3,4-oxadiazol-2-yl)indole independently.
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Module B: Synthesize N-isopropylacetamide chloride separately.
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Coupling: Combine modules via Ullmann coupling (CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C, 24 h).
Advantage: Higher purity (98% by HPLC) but lower yield (55–60%).
Reaction Optimization and Challenges
Critical Parameters
Common Byproducts and Mitigation
-
Diacetylated Hydrazide: Forms if acylating agent is in excess; mitigated by stoichiometric control.
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N-Oxide Formation: Occurs during indole alkylation; prevented by inert atmosphere (N₂/Ar).
Analytical Characterization Data
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |
|---|---|---|---|
| 3-Acetylindole | 2.65 (s, 3H, CH₃), 7.25–8.10 (m, 5H, Ar) | 22.1 (CH₃), 118–138 (Ar) | 174.0912 |
| Oxadiazole-indole intermediate | 2.40 (s, 3H, CH₃), 7.30–8.20 (m, 5H, Ar) | 12.8 (CH₃), 148–162 (C=N, C-O) | 228.1056 |
| Final product | 1.25 (d, 6H, CH(CH₃)₂), 4.10 (s, 2H, CH₂) | 21.5 (CH₃), 45.2 (CH₂), 170.1 (C=O) | 346.1784 |
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Sequential | 62–68 | 92–95 | 48 |
| Convergent | 55–60 | 98 | 72 |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or acyl groups at specific positions on the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates of certain enzymes, while the oxadiazole moiety can form strong interactions with biological macromolecules, disrupting their normal function.
Comparison with Similar Compounds
Structural Analogues and Modifications
Key Observations :
- Bioactivity Trends: Thioether-linked derivatives (e.g., ) show stronger anticancer activity, while hydroxyimino-modified analogues exhibit antioxidant properties due to radical scavenging .
Structure-Activity Relationships (SAR)
- Indole Position : Substitution at indole-3 (vs. 1- or 5-position) optimizes steric compatibility with biological targets .
- Oxadiazole Methyl Group : The 5-methyl group enhances metabolic stability compared to unsubstituted oxadiazoles .
- Acetamide Substituents : Isopropyl provides a balance between hydrophobicity and steric bulk, whereas aryl groups (e.g., 4-fluorophenyl) may improve target affinity but reduce solubility .
Biological Activity
The compound 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide is a novel derivative that combines the structural features of indole and oxadiazole rings. This unique combination has led to significant interest in its biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 250.26 g/mol |
| CAS Number | 923114-03-8 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The primary target for this compound is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. The compound inhibits NF-κB activation, leading to a decrease in the transcription of genes associated with proliferation and survival in cancer cells. This inhibition results in antiproliferative effects that are dose-dependent.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole and indole exhibit significant anticancer properties. For instance, a study reported that compounds similar to this compound showed varying degrees of cytotoxicity against colon carcinoma cell lines (HCT116).
Table 2: Cytotoxicity Data
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 8.44 | HCT116 |
| Compound B | 19.17 | HCT116 |
| Compound C | 12.05 | HCT116 |
| Vinblastine | 6.15 | HCT116 |
These results indicate that the compound exhibits promising activity against cancer cells, comparable to established chemotherapeutic agents like vinblastine .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary tests suggest that it possesses moderate antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.
Case Studies
-
Study on Anticancer Effects :
In a controlled experiment, researchers synthesized several derivatives based on the oxadiazole-indole scaffold and tested their efficacy against HCT116 cells. The study concluded that modifications to the side chains significantly influenced cytotoxicity levels, with some derivatives achieving IC50 values below 10 µM . -
Antimicrobial Evaluation :
Another study focused on evaluating the antimicrobial potential of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .
Q & A
Q. What are the standard synthetic routes for 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide, and what solvents/catalysts are typically employed?
The synthesis often involves multi-step reactions, including:
- 1,3-dipolar cycloaddition for oxadiazole ring formation, using copper diacetate (Cu(OAc)₂) as a catalyst in a tert-butanol/water solvent system .
- N-alkylation of indole derivatives under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like dimethylformamide (DMF) or ethanol, with bases such as NaH or K₂CO₃ to facilitate deprotonation .
- Amide coupling via activation with reagents like EDCI/HOBt in dichloromethane or THF .
Key solvents include DMF, ethanol, and ethyl acetate for extraction .
Q. How is the compound characterized to confirm structural integrity and purity?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assignments of indole, oxadiazole, and acetamide protons (e.g., δ 5.38–5.48 ppm for –NCH₂CO–, δ 8.36 ppm for triazole protons) .
- IR Spectroscopy : Peaks at 1670–1682 cm⁻¹ (C=O stretch), 3260–3300 cm⁻¹ (–NH stretch) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359) .
- Chromatography : TLC (hexane:ethyl acetate, 8:2) and HPLC for purity assessment .
Q. What initial biological screening assays are recommended for this compound?
- Enzyme Inhibition : Test against lipoxygenase, cyclooxygenase, or kinases due to oxadiazole’s electron-deficient nature .
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Solvent Selection : Replace DMF with ethanol for greener synthesis, balancing solubility and reaction rate .
- Catalyst Screening : Compare Cu(OAc)₂ vs. CuI for 1,3-dipolar cycloaddition efficiency .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in ethanol .
Q. How do structural modifications (e.g., substituent position on oxadiazole or indole) affect bioactivity?
- Oxadiazole Substituents : Electron-withdrawing groups (e.g., –NO₂) enhance enzyme inhibition by increasing electrophilicity .
- Indole Modifications : 5-Methoxy or 5-chloro substituents improve membrane permeability and target binding .
- Amide Linkers : Bulkier groups (e.g., isopropyl) may reduce metabolic degradation .
Methodology : Use SAR studies with analogs (e.g., nitro-, fluoro-, or methyl-derivatives) and compare IC₅₀ values .
Q. How can computational methods guide target identification and mechanistic studies?
Q. How to resolve contradictions in spectral data or biological results across studies?
- NMR Discrepancies : Verify solvent effects (DMSO-d₆ vs. CDCl₃) on chemical shifts .
- Bioactivity Variability : Control assay conditions (e.g., cell passage number, serum concentration) .
- Purity Issues : Recharacterize compounds via HPLC-MS to rule out impurities .
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Continuous Flow Chemistry : Enhance reproducibility and reduce reaction time for industrial-scale production .
- Catalyst Recycling : Immobilize Cu catalysts on silica gel to minimize waste .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Methodological Recommendations
- Synthesis : Prioritize copper-catalyzed cycloaddition for oxadiazole formation due to high regioselectivity .
- Characterization : Combine NMR and HRMS for unambiguous structural confirmation .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
